molecular formula C8H9ClN2O3 B13900579 Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate

Cat. No.: B13900579
M. Wt: 216.62 g/mol
InChI Key: RFBRIMIZBUKUJC-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate typically involves the reaction of 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the amino and methoxy groups.

    Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 4-amino-6-chloro-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O3/c1-13-6-5(10)4(8(12)14-2)3-11-7(6)9/h3H,1-2H3,(H2,10,11)

InChI Key

RFBRIMIZBUKUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1Cl)C(=O)OC)N

Origin of Product

United States

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